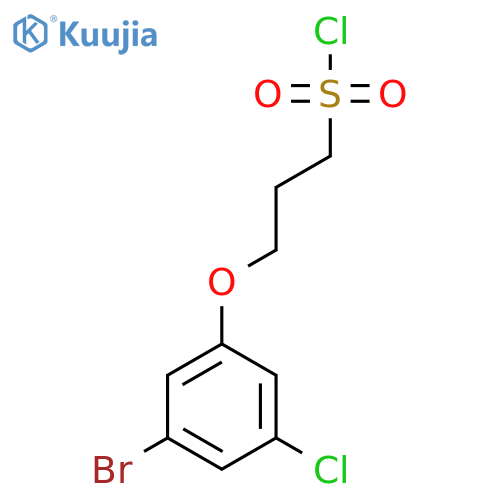

Cas no 2012873-98-0 (3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride)

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride

- EN300-1145225

- 2012873-98-0

-

- インチ: 1S/C9H9BrCl2O3S/c10-7-4-8(11)6-9(5-7)15-2-1-3-16(12,13)14/h4-6H,1-3H2

- InChIKey: PDDSHWLGDCONHA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)Cl

計算された属性

- せいみつぶんしりょう: 345.88328g/mol

- どういたいしつりょう: 345.88328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145225-0.5g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 0.5g |

$739.0 | 2023-10-25 | |

| Enamine | EN300-1145225-1g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 1g |

$770.0 | 2023-10-25 | |

| Enamine | EN300-1145225-10g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 10g |

$3315.0 | 2023-10-25 | |

| Enamine | EN300-1145225-2.5g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1145225-10.0g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 10g |

$4545.0 | 2023-05-24 | ||

| Enamine | EN300-1145225-0.25g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1145225-0.05g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1145225-1.0g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 1g |

$1057.0 | 2023-05-24 | ||

| Enamine | EN300-1145225-0.1g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| Enamine | EN300-1145225-5g |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride |

2012873-98-0 | 95% | 5g |

$2235.0 | 2023-10-25 |

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chlorideに関する追加情報

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride (CAS No. 2012873-98-0): A Comprehensive Overview

3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride (CAS No. 2012873-98-0) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure and functional groups, offers a wide range of applications in the development of pharmaceuticals, agrochemicals, and advanced materials.

The molecular formula of 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride is C10H9BrClO3S, and it has a molecular weight of approximately 314.59 g/mol. The compound features a bromine atom and a chlorine atom attached to a phenyl ring, which is further linked to a propyl chain terminated by a sulfonyl chloride group. This combination of functional groups imparts unique chemical properties and reactivity profiles, making it an essential building block in various synthetic pathways.

In the realm of medicinal chemistry, 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride has been extensively studied for its potential as an intermediate in the synthesis of novel drugs. Recent research has highlighted its utility in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting key enzymes involved in tumor growth and metastasis.

The sulfonyl chloride group in 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride is particularly reactive and can readily undergo nucleophilic substitution reactions. This property makes it an excellent reagent for the synthesis of sulfonamides, which are widely used in pharmaceuticals due to their diverse biological activities. Sulfonamides have been shown to possess antimicrobial, anti-inflammatory, and antidiabetic properties, making them valuable therapeutic agents.

Beyond its applications in drug discovery, 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride has also found use in the development of advanced materials. Its reactivity and functional versatility make it suitable for the synthesis of polymers with tailored properties. For example, researchers at the University of California have utilized this compound to create novel polymeric materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The synthesis of 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride typically involves several steps, including the bromination and chlorination of a phenol derivative followed by the introduction of the sulfonyl chloride group. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents. These sustainable methods not only align with global environmental standards but also enhance the economic viability of large-scale production.

In conclusion, 3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride (CAS No. 2012873-98-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in fields such as medicinal chemistry, materials science, and chemical synthesis. As ongoing research continues to uncover new uses and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

2012873-98-0 (3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride) 関連製品

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)

- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2060058-40-2(4-(3-Fluorophenyl)oxane)

- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)

- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)

- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)